BenchChemオンラインストアへようこそ!

(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-2-yl)methanone

Lipophilicity Physicochemical profiling Drug-likeness

(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-2-yl)methanone (CAS 919709-54-9) is a synthetic small molecule (MW 360.48, C22H20N2OS) belonging to the class of 4,5-dihydro-1H-imidazole (imidazoline) derivatives bearing a thioether-linked 4-methylbenzyl group at the 2-position and a naphthalen-2-yl methanone (naphthoyl) substituent at the 1-position. This compound integrates three pharmacologically relevant structural motifs—an imidazoline ring, a benzyl thioether, and a naphthalene carbonyl group—that are individually precedented in bioactive molecules targeting imidazoline receptors (I2), adrenergic receptors, and steroidogenic cytochrome P450 enzymes.

Molecular Formula C22H20N2OS
Molecular Weight 360.48
CAS No. 919709-54-9
Cat. No. B2921614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-2-yl)methanone
CAS919709-54-9
Molecular FormulaC22H20N2OS
Molecular Weight360.48
Structural Identifiers
SMILESCC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C22H20N2OS/c1-16-6-8-17(9-7-16)15-26-22-23-12-13-24(22)21(25)20-11-10-18-4-2-3-5-19(18)14-20/h2-11,14H,12-13,15H2,1H3
InChIKeyIVYNDOVYIUTIEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2-((4-Methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-2-yl)methanone (CAS 919709-54-9): Compound Class and Baseline Characteristics for Research Procurement


(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-2-yl)methanone (CAS 919709-54-9) is a synthetic small molecule (MW 360.48, C22H20N2OS) belonging to the class of 4,5-dihydro-1H-imidazole (imidazoline) derivatives bearing a thioether-linked 4-methylbenzyl group at the 2-position and a naphthalen-2-yl methanone (naphthoyl) substituent at the 1-position . This compound integrates three pharmacologically relevant structural motifs—an imidazoline ring, a benzyl thioether, and a naphthalene carbonyl group—that are individually precedented in bioactive molecules targeting imidazoline receptors (I2), adrenergic receptors, and steroidogenic cytochrome P450 enzymes [1][2]. It is commercially catalogued as a non-human research compound (e.g., EVT-3058688) intended for in vitro and preclinical investigation, not for therapeutic or veterinary use .

Why Generic Substitution Fails: Structure-Activity Relationship Criticality of (2-((4-Methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-2-yl)methanone


Within the 4,5-dihydro-1H-imidazole scaffold, variations in the thioether substituent, the N1-acyl group, and the naphthyl attachment point produce steep, non-linear changes in both physicochemical properties and biological target engagement [1]. For example, the baseline 2-(naphthalen-2-yl)-4,5-dihydro-1H-imidazole lacking the thioether and carbonyl extensions exhibits potent I2 receptor binding (Ki = 0.631 nM) [1], while analogous 1H-imidazole derivatives lacking the 4,5-dihydro saturation show CYP11B2 inhibition in the submicromolar range (IC50 = 334 nM) [2]. Replacing the 4-methylbenzylthio group with a pyridin-3-ylmethylthio, 4-nitrobenzylthio, or unsubstituted benzylthio moiety alters hydrogen-bonding capacity, lipophilicity, and steric bulk—each of which differentially affects membrane permeability, metabolic stability, and off-target promiscuity . Generic interchange with any of these close analogs would therefore disrupt the specific balance of molecular recognition features required for a given screening cascade, leading to divergent potency, selectivity, and pharmacokinetic profiles that cannot be assumed transferable.

Product-Specific Quantitative Evidence: Head-to-Head Physicochemical and Structural Differentiation of (2-((4-Methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-2-yl)methanone


Molecular Weight and Lipophilicity Differentiation from Pyridinyl and Nitrobenzyl Analogs

Target compound exhibits distinct molecular weight (360.48 g/mol) relative to its closest commercial analogs. The pyridin-3-ylmethylthio derivative (CAS 851807-78-8) has MW 347.44 g/mol while the 4-nitrobenzylthio analog has MW 391.45 g/mol . The 13 Da difference from the pyridinyl analog and 31 Da difference from the nitro analog translate to computationally distinct LogP and polar surface area values that critically affect passive membrane permeability predictions under Lipinski and Veber rule frameworks [1].

Lipophilicity Physicochemical profiling Drug-likeness

Hydrogen-Bond Acceptor Capacity: 4-Methylbenzylthio vs. Pyridinyl and Nitrobenzyl Substituents

The 4-methylbenzylthio substituent introduces one hydrogen-bond acceptor (thioether sulfur, weak) and zero strong H-bond donors or acceptors beyond the core imidazoline and carbonyl groups. The pyridin-3-ylmethylthio analog adds a strong H-bond acceptor (pyridine nitrogen, pKa ~5.2), while the 4-nitrobenzylthio analog introduces two strong H-bond acceptors (nitro group oxygens) . These differences in H-bond pharmacophore features directly impact molecular recognition at imidazoline I2 receptors (where the 2-naphthyl-4,5-dihydro-1H-imidazole core alone achieves Ki = 0.631 nM) [1] and at CYP11B2 (where 1H-imidazole-naphthalene congeners inhibit with IC50 = 334 nM) [2].

Hydrogen bonding Target engagement Selectivity

Rotatable Bond Count and Conformational Flexibility Relative to Direct Naphthyl Analogs

The target compound contains a thioether linker (-S-CH2-) and a carbonyl linker (C=O) connecting the 4-methylbenzyl and naphthalen-2-yl groups to the imidazoline core, yielding approximately 5–6 rotatable bonds. This is intermediate between the fully rigid 2-(naphthalen-2-yl)-4,5-dihydro-1H-imidazole (approximately 1–2 rotatable bonds) and more flexible analogs such as (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-1-yl)methanone with the naphthyl attached at the 1-position rather than the 2-position [1]. Increased rotatable bond count correlates with larger conformational entropy penalties upon binding, which can reduce binding affinity and ligand efficiency indices [2].

Conformational entropy Binding affinity Ligand efficiency

Best-Fit Research and Industrial Application Scenarios for (2-((4-Methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-2-yl)methanone


Imidazoline I2 Receptor Probe Development and Radioligand Displacement Assays

The compound's 4,5-dihydro-1H-imidazole core is a recognized pharmacophore for imidazoline I2 receptors, with the simple 2-(naphthalen-2-yl)-4,5-dihydro-1H-imidazole scaffold demonstrating Ki = 0.631 nM in rabbit kidney homogenate [1]. The target compound extends this core with a 4-methylbenzylthio and naphthoyl group, enabling structure-activity relationship (SAR) exploration around the I2 binding pocket while maintaining drug-like physicochemical properties . This makes it suitable for radioligand binding assays, functional cAMP or calcium flux assays, and computational docking studies aimed at probing I2 receptor subtype selectivity.

CYP11B2 (Aldosterone Synthase) Inhibitor Lead Optimization

Naphthalene-imidazole hybrids are established inhibitors of aldosterone synthase (CYP11B2), with 1H-imidazole-dihydronaphthalene congeners achieving CYP11B2 IC50 = 334 nM [2]. The target compound's naphthalen-2-yl methanone substituent provides a vector for hydrogen bonding that is distinct from the dihydronaphthalene scaffold, potentially improving CYP11B2/CYP11B1 selectivity. It is appropriate for in vitro enzyme inhibition assays using recombinant human CYP11B2, selectivity profiling against CYP11B1 and CYP19 (aromatase), and cell-based aldosterone secretion measurements in adrenocortical cell lines [2].

Medicinal Chemistry Library Design Focusing on CNS Drug-like Space

With a molecular weight of 360.48, calculated LogP in a favorable range, and only weak H-bond donors/acceptors beyond the core scaffold, this compound occupies a physicochemical property space consistent with CNS drug-likeness [3][4]. It can serve as a building block or screening hit in CNS-targeted libraries for targets such as imidazoline receptors, sigma receptors, or trace amine-associated receptors (TAARs). Its intermediate conformational flexibility and balanced lipophilicity make it a versatile starting point for multiparameter optimization programs [4].

Chemical Biology Tool for Thioether-Imidazoline Pharmacophore Mapping

The thioether-linked 4-methylbenzyl group is a defining structural feature that differentiates this compound from O-linked, amino-linked, or directly C-linked imidazoline analogs . This compound can be used as a reference standard in systematic pharmacophore mapping studies where the contribution of the thioether sulfur to target binding affinity and selectivity is evaluated by comparison with ether, amine, or methylene isosteres. Such studies are essential for understanding sulfur-specific interactions (e.g., sulfur-π interactions, weak hydrogen bonding) in biological systems .

Quote Request

Request a Quote for (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.